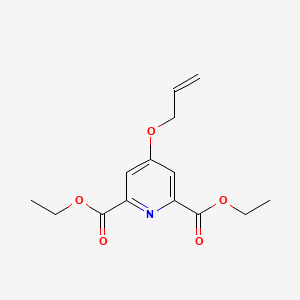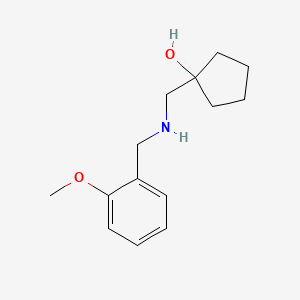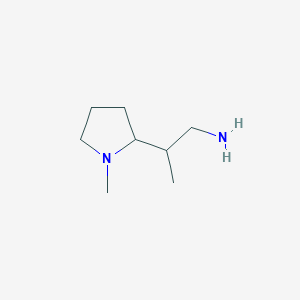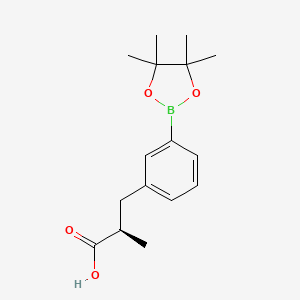
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate is a synthetic peptide compound composed of benzyl, L-phenylalanine, L-proline, glycine, and L-proline residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate typically involves the stepwise condensation of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for more complex peptides.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the synthesis of pharmaceuticals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-phenylalanyl-L-proline: A dipeptide with similar structural features.
L-phenylalanyl-L-alanine: Another dipeptide with comparable properties.
Uniqueness
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .
Propriétés
Formule moléculaire |
C28H34N4O5 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H34N4O5/c29-22(17-20-9-3-1-4-10-20)27(35)32-16-7-13-23(32)26(34)30-18-25(33)31-15-8-14-24(31)28(36)37-19-21-11-5-2-6-12-21/h1-6,9-12,22-24H,7-8,13-19,29H2,(H,30,34)/t22-,23-,24-/m0/s1 |
Clé InChI |
CMIVICYWSFVTCM-HJOGWXRNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)


![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)







